molecular formula C13H9N3O4S B7539974 5-[(3-Nitrophenoxy)methyl]-3-thiophen-2-yl-1,2,4-oxadiazole

5-[(3-Nitrophenoxy)methyl]-3-thiophen-2-yl-1,2,4-oxadiazole

Cat. No. B7539974
M. Wt: 303.30 g/mol
InChI Key: XRNSXJGGVOTHEN-UHFFFAOYSA-N
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Description

5-[(3-Nitrophenoxy)methyl]-3-thiophen-2-yl-1,2,4-oxadiazole, also known as NPM-T-2, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is a member of the oxadiazole family and has been found to have a range of interesting properties that make it useful in a variety of applications.

Mechanism of Action

The mechanism of action of 5-[(3-Nitrophenoxy)methyl]-3-thiophen-2-yl-1,2,4-oxadiazole is not fully understood, but it is believed to be related to its ability to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
5-[(3-Nitrophenoxy)methyl]-3-thiophen-2-yl-1,2,4-oxadiazole has been found to have a range of interesting biochemical and physiological effects. Studies have shown that it can inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It has also been found to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 5-[(3-Nitrophenoxy)methyl]-3-thiophen-2-yl-1,2,4-oxadiazole in lab experiments is that it is a highly specific inhibitor of certain enzymes. This makes it useful for studying the activity of these enzymes in a controlled environment. However, one of the limitations of using 5-[(3-Nitrophenoxy)methyl]-3-thiophen-2-yl-1,2,4-oxadiazole is that it can be difficult to work with due to its complex synthesis method.

Future Directions

There are several future directions that could be explored in the study of 5-[(3-Nitrophenoxy)methyl]-3-thiophen-2-yl-1,2,4-oxadiazole. One area of research could be in the development of new cancer treatments based on the compound. Another area of research could be in the study of the compound's anti-inflammatory properties and its potential use in the treatment of inflammatory diseases. Additionally, further research could be done to better understand the mechanism of action of 5-[(3-Nitrophenoxy)methyl]-3-thiophen-2-yl-1,2,4-oxadiazole and how it interacts with certain enzymes in the body.

Synthesis Methods

The synthesis of 5-[(3-Nitrophenoxy)methyl]-3-thiophen-2-yl-1,2,4-oxadiazole is a complex process that involves several steps. The first step involves the reaction of 3-nitrophenol with formaldehyde to form 3-nitrobenzyl alcohol. This is then reacted with thiophene-2-carboxylic acid to form the corresponding ester. The final step involves the reaction of the ester with hydrazine hydrate to form 5-[(3-Nitrophenoxy)methyl]-3-thiophen-2-yl-1,2,4-oxadiazole.

Scientific Research Applications

5-[(3-Nitrophenoxy)methyl]-3-thiophen-2-yl-1,2,4-oxadiazole has been extensively studied for its potential use in scientific research. One of the main areas of research has been in the field of cancer research. Studies have shown that 5-[(3-Nitrophenoxy)methyl]-3-thiophen-2-yl-1,2,4-oxadiazole has the potential to inhibit the growth of cancer cells and may be useful in the development of new cancer treatments.

properties

IUPAC Name

5-[(3-nitrophenoxy)methyl]-3-thiophen-2-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9N3O4S/c17-16(18)9-3-1-4-10(7-9)19-8-12-14-13(15-20-12)11-5-2-6-21-11/h1-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRNSXJGGVOTHEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OCC2=NC(=NO2)C3=CC=CS3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[(3-Nitrophenoxy)methyl]-3-thiophen-2-yl-1,2,4-oxadiazole

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